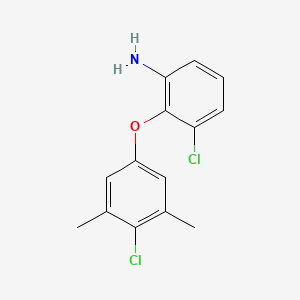
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline, is a chlorinated aniline derivative. Aniline derivatives are a significant class of compounds in organic chemistry, often serving as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The presence of chlorine atoms and a phenoxy group in the molecule suggests potential reactivity and applications in various chemical transformations.
Synthesis Analysis
The synthesis of chlorinated aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, was achieved through electrooxidative double ene-type chlorination, yielding a 72% yield . This process demonstrates the potential for electrochemical methods in the synthesis of chlorinated compounds. Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline, which was obtained from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol with an overall yield of 82% . These methods highlight the robustness and efficiency of the synthetic routes for chlorinated anilines.
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be elucidated using various spectroscopic techniques. For example, the structure of 2-Anilino-4,6-dimethylpyrimidinium chloroacetate was determined by analyzing the crystal structure, revealing a dihedral angle between the pyrimidine and phenyl rings . Such structural analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Chlorinated anilines can undergo a variety of chemical reactions. The biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline involves intramolecular hydroxylation-induced chlorine migration . This indicates that chlorinated anilines can participate in complex metabolic pathways, leading to various metabolites. Additionally, the reactions of 4-methyl-2-[N-(p-toluidinyl)methyl]aniline with phosphorus oxychloride and thiophosphoryl chloride result in the formation of heterocyclic products , showcasing the reactivity of aniline derivatives with different reagents to form diverse structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. For instance, the presence of electron-withdrawing chlorine atoms can affect the acidity of the amino group and the overall reactivity of the molecule. The solubility, melting point, and boiling point of these compounds can vary significantly based on their substitution patterns. The ability of dendritic melamine-based compounds incorporating 4-(n-octyloxy)aniline to self-assemble into spherical nano-aggregates is an example of how molecular structure can influence physical properties and potential applications in material science.
Applications De Recherche Scientifique
Biotransformation Studies
- Metabolite Analysis : 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is studied for its biotransformation products. In one study, modified anilines including 3-chloro-4-hydroxyaniline were identified as metabolites of a carcinogenic compound in rats (Kolar & Schlesiger, 1975).
Pesticide Research
- Potential Pesticide Applications : This chemical is explored for its potential as a pesticide. N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to this compound, have been characterized for their use in pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Polymer and Material Science
- Polyurethane Cationomers : The compound is utilized in synthesizing polyurethane cationomers with fluorescent properties. It's part of the synthesis process of various Schiff bases which are used as quaternization agents (Buruianǎ et al., 2005).
Synthetic Chemistry
- Synthesis Process Development : Studies have been conducted to develop practical synthesis processes for derivatives of this compound, enhancing its accessibility for research and industrial applications (Qingwen, 2011).
Organic Chemistry
- Ortho-Chlorination Studies : The compound has been used to explore ortho-chlorination processes in aniline derivatives under various conditions (Vinayak et al., 2018).
Photochromic and Fluorescent Properties
- Photochromic Mechanism Exploration : The structure and photochromic mechanism of related aniline compounds have been studied, highlighting their potential in fluorescent applications (Ito et al., 2002).
Environmental Applications
- Wastewater Treatment : The compound's derivatives are researched for their effectiveness in treating wastewater, particularly in processes involving photocatalytic oxidation (Li et al., 2020).
Propriétés
IUPAC Name |
3-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-6-10(7-9(2)13(8)16)18-14-11(15)4-3-5-12(14)17/h3-7H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTNQWXGZYMDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)
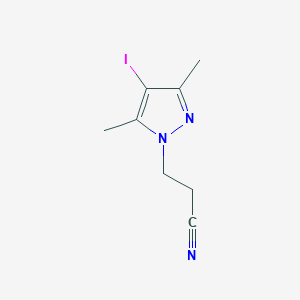
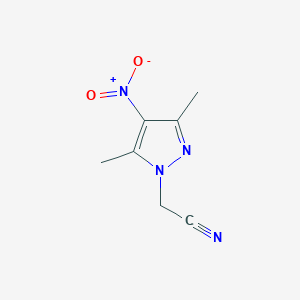
![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)
![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)
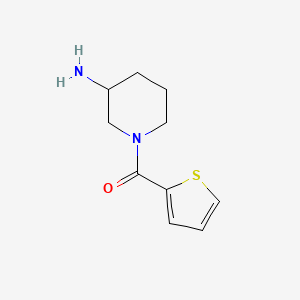
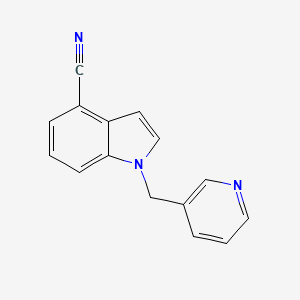

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)